1-(Boc-amino)-6-aza-spiro[3.4]octane
CAS No.: 1363382-98-2
Cat. No.: VC2965237
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1363382-98-2 |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | tert-butyl N-(6-azaspiro[3.4]octan-3-yl)carbamate |
| Standard InChI | InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-4-5-12(9)6-7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) |
| Standard InChI Key | WRSIZFQACIWVCA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCC12CCNC2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC12CCNC2 |
Introduction
Structural Characteristics and Physical Properties
1-(Boc-amino)-6-aza-spiro[3.4]octane (CAS No. 1363382-98-2) is a derivative of the 6-azaspiro[3.4]octane core, modified with a tert-butyl carbamate (Boc) group attached to the amino function at the 1-position. This modification significantly alters the compound's chemical behavior and applications compared to the parent structure. The compound features two nitrogen atoms: one within the pyrrolidine ring (6-aza position) and another at the 1-position of the cyclobutane ring, which is protected by the Boc group.
The fundamental physical and chemical properties of this compound are summarized in the following table:
The relatively high boiling point and moderate density are consistent with the compound's molecular weight and structural features. The predicted pKa value of 12.49 indicates that the compound is a weak base, which is expected given the presence of the protected amino group .
Relationship to Similar Compounds
1-(Boc-amino)-6-aza-spiro[3.4]octane belongs to a family of related azaspiro compounds with varying substitution patterns and functional groups. Understanding these relationships provides valuable context for researchers working with these compounds.
The parent compound, 6-Azaspiro[3.4]octane (CAS: 765-64-0), has a simpler molecular formula (C7H13N) and lacks the Boc-protected amino group . This fundamental structure serves as the scaffold from which more complex derivatives, including 1-(Boc-amino)-6-aza-spiro[3.4]octane, are developed.
Several structurally related compounds appear in research literature:
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2-(Boc-amino)-6-aza-spiro[3.4]octane (CAS: 1341038-64-9): An isomer where the Boc-protected amino group is at position 2 of the cyclobutane ring rather than position 1 .
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6-Boc-2-oxo-6-aza-spiro[3.4]octane (CAS: 203661-71-6): A derivative where the nitrogen in the pyrrolidine ring is Boc-protected, and a ketone functionality is present at position 2 .
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2-Aminomethyl-6-Boc-6-Aza-spiro[3.4]octane (CAS: 1239320-01-4): A more complex analog with an aminomethyl substituent at position 2 and Boc protection on the pyrrolidine nitrogen .
These structural variations can significantly affect reactivity, biological activity, and application potential, making each compound unique despite their shared structural core.
Comparative Analysis with Related Compounds
Comparing 1-(Boc-amino)-6-aza-spiro[3.4]octane with structurally related compounds provides insight into the effects of different substitution patterns and functional groups on physical properties and potential applications.
Another interesting comparison is with 6-Boc-2-oxo-6-aza-spiro[3.4]octane, which features a different substitution pattern where the Boc group protects the pyrrolidine nitrogen rather than an exocyclic amino group . The additional ketone functionality at position 2 gives this compound distinct chemical properties and reactivity.
The parent 6-Azaspiro[3.4]octane provides a baseline for understanding how the addition of the Boc-amino group affects properties . The increased molecular weight and polarity from the addition of the Boc-amino group would be expected to alter solubility, boiling point, and other physical properties significantly.
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